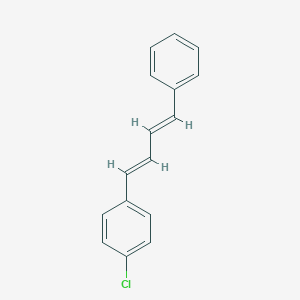![molecular formula C18H23BrO4 B371763 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)](/img/structure/B371763.png)
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5300~2,5~0~3,9~0~4,8~]decane-10',2''-[1,3]-dioxolane)” is a chemical entity registered in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic routes typically involve the use of specific reagents and catalysts under controlled temperature and pressure conditions. For example, one method might involve the reaction of a precursor compound with a specific reagent in the presence of a catalyst to form the desired product .
Industrial Production Methods: In an industrial setting, the production of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is scaled up to meet demand. This often involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste. Industrial production methods may also involve additional purification steps to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and for its use in different applications .
Common Reagents and Conditions: Common reagents used in the reactions involving 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired outcome. For example, an oxidation reaction might involve the use of an oxidizing agent like potassium permanganate under acidic conditions .
Major Products: The major products formed from the reactions of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) depend on the specific reaction conditions and reagents used. For example, an oxidation reaction might produce a different product compared to a reduction reaction. The products are typically characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Applications De Recherche Scientifique
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used as a probe to study specific biochemical pathways. In medicine, it could be investigated for its potential therapeutic effects. In industry, it might be used in the production of materials with specific properties .
Mécanisme D'action
The mechanism of action of 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound may bind to specific receptors or enzymes, altering their activity and thereby influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) include other chemical entities with related structures and properties. These compounds may share similar functional groups or molecular frameworks, leading to comparable chemical behavior .
Uniqueness: What sets 5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it particularly valuable for specific applications where other compounds might not be as effective .
Conclusion
5-bromo-9-butyl-dispiro([1,3]-dioxolane-2,6'-pentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-10',2''-[1,3]-dioxolane) is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its full potential.
Propriétés
Formule moléculaire |
C18H23BrO4 |
|---|---|
Poids moléculaire |
383.3g/mol |
InChI |
InChI=1S/C18H23BrO4/c1-2-3-4-15-9-11-10(15)13-14(17(15)20-5-6-21-17)12(9)16(11,19)18(13)22-7-8-23-18/h9-14H,2-8H2,1H3 |
Clé InChI |
ZTNRQRIGEAIPNV-UHFFFAOYSA-N |
SMILES |
CCCCC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
SMILES canonique |
CCCCC12C3C4C1C5C(C3C4(C56OCCO6)Br)C27OCCO7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-4-[2-(4-methoxyphenyl)vinyl]naphthalene](/img/structure/B371680.png)
![5-Methoxy-2-[2-(4-methoxy-2,6-dimethylphenyl)vinyl]-1,3-dimethylbenzene](/img/structure/B371681.png)
![2-[2-(4-Methoxyphenyl)vinyl]-1,1'-biphenyl](/img/structure/B371682.png)
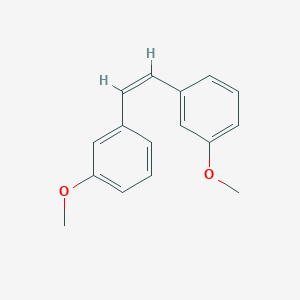
![{4-[2-(4-Benzoylphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B371684.png)
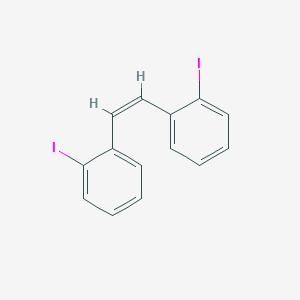
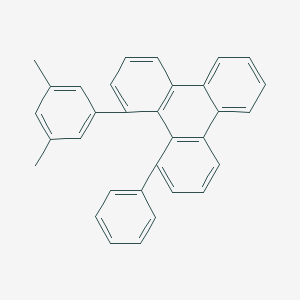
![5-Phenylbenzo[c]phenanthrene](/img/structure/B371692.png)
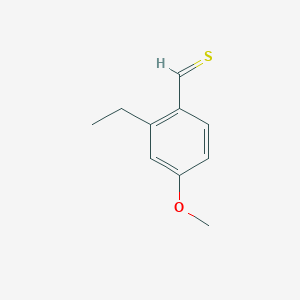
![(1,3-Dimethylbenzo[c]phenanthren-6-yl)methanol](/img/structure/B371694.png)
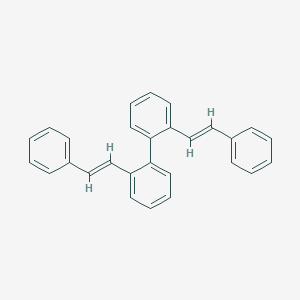
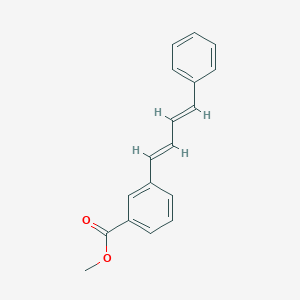
![6-[4-(3,5-dimethylphenyl)-1-buten-3-ynyl]-2,4-dimethylphenanthrene](/img/structure/B371702.png)
